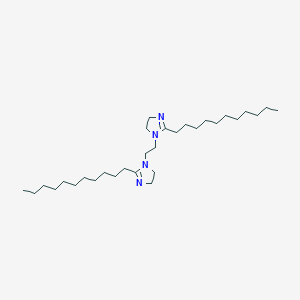
Ethyl 3-cyclohexyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-cyclohexyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 It is a derivative of oxirane, featuring a cyclohexyl group and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyclohexyloxirane-2-carboxylate typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase-transfer catalysts may also be employed to improve reaction efficiency.
化学反応の分析
Types of Reactions: Ethyl 3-cyclohexyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Products: Depending on the nucleophile used in substitution reactions.
科学的研究の応用
Ethyl 3-cyclohexyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
作用機序
The mechanism of action of ethyl 3-cyclohexyloxirane-2-carboxylate involves its interaction with nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The ester group can also participate in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
- Ethyl 2-oxocyclohexane-1-carboxylate
- Methyl 3-cyclohexyloxirane-2-carboxylate
- Cyclohexyl oxirane
Comparison: this compound is unique due to the presence of both an oxirane ring and an ethyl ester group. This combination imparts distinct reactivity and potential applications compared to similar compounds. For instance, ethyl 2-oxocyclohexane-1-carboxylate lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions.
特性
CAS番号 |
55673-87-5 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl 3-cyclohexyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3 |
InChIキー |
AWUWTBXBMDBZHG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


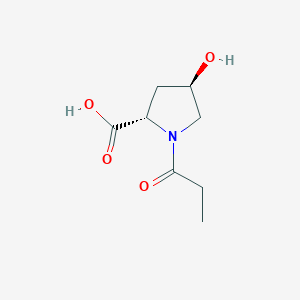
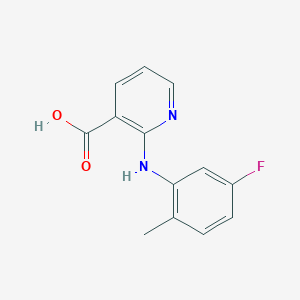
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
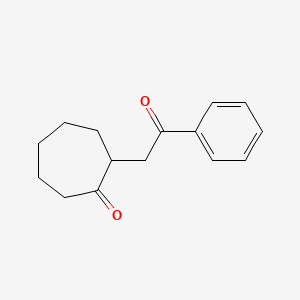
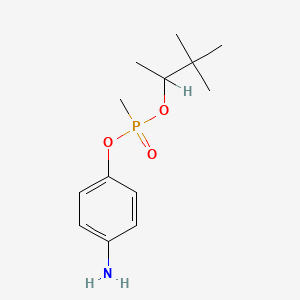
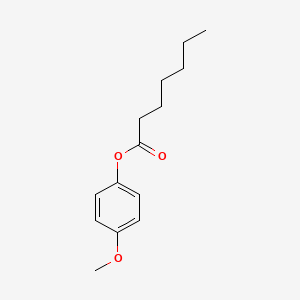



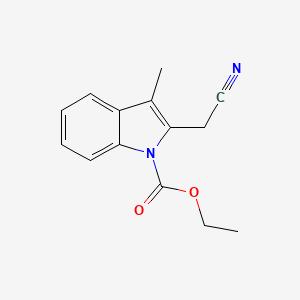
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)
